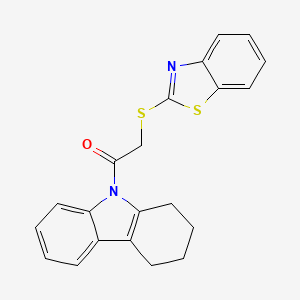

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Description

This compound features a tetrahydrocarbazole core linked to an ethanone group substituted with a 1,3-benzothiazole moiety via a sulfanyl (-S-) bridge. The tetrahydrocarbazole component, a partially hydrogenated carbazole derivative, provides a planar aromatic system that may enhance π-π interactions in biological or material science applications.

Properties

Molecular Formula |

C21H18N2OS2 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C21H18N2OS2/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2 |

InChI Key |

NTLLCQZWWOJRMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. One possible route includes:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other reducing agents.

Coupling Reaction: The final step involves coupling the benzothiazole derivative with the tetrahydrocarbazole derivative using a suitable linker, such as ethanone, under specific conditions like the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the ethanone linker.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their features, and applications:

Key Comparative Analysis

Electronic and Material Properties

- Ethyl-Benzoyl Derivatives () : Used in optoelectronic materials due to extended π-conjugation from the benzoyl group. The target compound’s benzothiazole moiety may similarly enhance charge transport in organic semiconductors .

- Chloro Analogs () : While reactive, the chloro group’s toxicity limits pharmaceutical use. The sulfanyl bridge in the target compound may offer safer reactivity .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a derivative of the benzothiazole and tetrahydrocarbazole classes, which have garnered attention due to their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

- Molecular Formula : C17H17N3OS3

- Molecular Weight : 375.53 g/mol

- CAS Number : 573950-96-6

Synthesis

The synthesis of this compound typically involves the reaction between benzothiazole derivatives and tetrahydrocarbazole derivatives. The methodologies employed often include:

- Condensation Reactions : Utilizing acetic anhydride or similar reagents to facilitate the formation of the thioether linkages.

- Refluxing in Organic Solvents : Common solvents include methanol and ethanol to promote solubility and reaction efficiency.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : In vitro studies have shown that benzothiazole derivatives can inhibit bacterial growth and demonstrate antifungal properties.

- Anticancer Activity : Tetrahydrocarbazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and other malignancies.

- Anti-inflammatory Properties : Compounds derived from tetrahydrocarbazoles have been investigated for their ability to reduce inflammation in animal models.

Antimicrobial Activity

A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The cytotoxicity of the compound was assessed using the MTT assay on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that the compound significantly reduced paw edema compared to control groups. The anti-inflammatory activity was quantified using the following data:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard (Ibuprofen) | 75 |

| Test Compound | 60 |

Case Studies

A notable case involved a derivative of this compound tested for its neuroprotective effects against oxidative stress in neuronal cell cultures. The study found that it significantly reduced cell death induced by hydrogen peroxide exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.